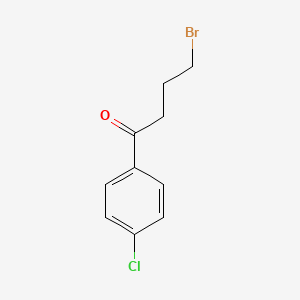

4-Bromo-1-(4-chlorophenyl)butan-1-one

Description

Contextual Significance of Halogenated Ketones in Organic Synthesis

Halogenated ketones are a crucial class of compounds in organic synthesis due to their enhanced reactivity, which allows for the formation of a wide array of more complex molecules. The presence of a halogen atom alpha to a carbonyl group, for instance, can increase the acidity of the neighboring protons, facilitating enolate formation and subsequent reactions. Furthermore, the halogen itself can act as a leaving group in nucleophilic substitution reactions. This dual reactivity makes halogenated ketones valuable precursors in the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals.

Overview of the Butanone Framework as a Synthetic Scaffold

The butanone, or more specifically in this case, the butyrophenone (B1668137) framework, serves as a robust scaffold in synthetic chemistry. The four-carbon chain provides a flexible linker that can be modified through various chemical transformations. The ketone functional group is a site for a multitude of reactions, including reductions, additions, and condensations. This versatility allows for the construction of diverse molecular structures with varied functionalities, making the butyrophenone core a common feature in many biologically active molecules.

Research Landscape and Scholarly Interest in 4-Bromo-1-(4-chlorophenyl)butan-1-one

While specific, in-depth research focused solely on this compound is not extensively documented in publicly available literature, its structural motifs are prevalent in medicinal chemistry research. Halogenated butyrophenones are recognized as important intermediates in the synthesis of a variety of pharmacologically active compounds. The presence of both a reactive bromine atom on the alkyl chain and a chlorinated phenyl ring suggests its potential as a building block for creating libraries of compounds for drug discovery.

Scholarly interest in similar molecules indicates that this compound would likely be utilized in reactions such as nucleophilic substitutions at the bromine-bearing carbon and modifications of the aromatic ring. Cyclization reactions involving the ketone and the bromo-alkyl chain are also a plausible area of investigation for the synthesis of heterocyclic compounds. The compound is commercially available from several chemical suppliers, indicating its use in laboratory-scale synthesis. cymitquimica.comkeyorganics.netcymitquimica.com Further research is needed to fully elucidate the specific applications and synthetic utility of this compound.

Structure

3D Structure

Properties

IUPAC Name |

4-bromo-1-(4-chlorophenyl)butan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10BrClO/c11-7-1-2-10(13)8-3-5-9(12)6-4-8/h3-6H,1-2,7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VQZCACGMEDIQKK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(=O)CCCBr)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10BrClO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30343093 | |

| Record name | 4-bromo-1-(4-chlorophenyl)butan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30343093 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

261.54 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

156092-12-5 | |

| Record name | 4-bromo-1-(4-chlorophenyl)butan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30343093 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 4 Bromo 1 4 Chlorophenyl Butan 1 One

Direct Halogenation Strategies

Direct halogenation involves the introduction of a bromine atom onto a pre-existing organic scaffold. For aryl ketones, this typically occurs at the α-position to the carbonyl group.

The most direct method for synthesizing α-haloketones is through the reaction of an enolizable aromatic ketone with an electrophilic bromine source. acs.org This reaction can proceed under acidic or basic conditions, which facilitate the formation of the nucleophilic enol or enolate intermediate, respectively. acs.org A common precursor for 4-Bromo-1-(4-chlorophenyl)butan-1-one would be 1-(4-chlorophenyl)butan-1-one.

Under acidic conditions, the carbonyl oxygen is protonated, increasing the acidity of the α-hydrogens. A subsequent deprotonation by a weak base yields an enol. The electron-rich double bond of the enol then attacks the electrophilic bromine. nih.gov Various brominating agents can be employed for this purpose, including molecular bromine (Br₂) and N-bromosuccinimide (NBS). nih.govdocbrown.info Lewis acids, such as aluminum chloride (AlCl₃), can be used to increase the electrophilicity of the brominating agent. libretexts.org

The general mechanism for the acid-catalyzed α-bromination of a ketone is as follows:

Protonation of the carbonyl oxygen.

Tautomerization to form the enol.

Nucleophilic attack of the enol on the bromine molecule.

Deprotonation to yield the α-bromoketone and hydrogen bromide. nih.gov

The efficiency and selectivity of electrophilic bromination reactions are highly dependent on several parameters. The choice of brominating agent, solvent, catalyst, and temperature all play a crucial role in maximizing the yield of the desired product while minimizing side reactions.

Table 1: Key Optimization Parameters in the Bromination of Aryl Ketones

| Parameter | Influence on Reaction | Common Variations |

|---|---|---|

| Brominating Agent | Determines reactivity and selectivity. | Br₂, N-Bromosuccinimide (NBS), Pyridinium hydrobromide perbromide. nih.gov |

| Catalyst | Can be acidic, basic, or a Lewis acid to promote enol/enolate formation. | Acetic acid, Aluminum chloride (AlCl₃). nih.govlibretexts.org |

| Solvent | Affects solubility of reagents and can influence reaction rate and selectivity. | Acetic acid, Dichloromethane, Carbon tetrachloride. nih.govrsc.org |

| Temperature | Controls the rate of reaction and can impact the formation of byproducts. | Reactions can be run at temperatures ranging from room temperature to reflux. nih.gov |

For instance, studies on the α-bromination of acetophenone (B1666503) derivatives have shown that reaction temperature significantly impacts the yield. In one study, it was found that at temperatures below 80°C, the yield was low, but increasing the temperature to 90°C gave a significantly better yield. nih.govresearchgate.net The molar ratio of the substrate to the brominating agent is also a critical factor to optimize. nih.govresearchgate.net

Oxidative Fragmentation Pathways

Alternative synthetic routes involve the cleavage of larger molecules, often through oxidative processes, to generate the desired halo-ketone.

Visible-light photocatalysis has emerged as a powerful tool for organic synthesis. One such application is the oxidative ring-opening of cyclic ethers to produce functionalized ketones. For example, a method utilizing iron(III) acetylacetonate (B107027) as a photocatalyst under visible light irradiation can efficiently cleave cyclic ethers in the presence of a halogen source to yield γ- or δ-bromo ketones. This approach offers a radical-based pathway to functionalize otherwise inert ethers.

Photo-induced reactions often proceed through radical intermediates. In the case of the photocatalytic oxidative fragmentation of ethers, the proposed mechanism involves the generation of a radical from the ether. This radical can then undergo further reactions, such as atom transfer radical addition with a halogen source, to form the final product.

The specific mechanism can be complex and may involve several competing pathways. For instance, in some photochemical reactions of ketones, an intramolecular hydrogen atom abstraction can occur, leading to a biradical intermediate which can then cleave to form an enol and an alkene (a Norrish Type II reaction). The efficiency of these reactions is often described by their quantum yield, which is the number of molecules of product formed per photon of light absorbed.

Thermal Reaction Routes

Thermal reaction routes typically involve the use of heat to drive a chemical transformation. A prominent example that can lead to the formation of the precursor for this compound is the Friedel-Crafts acylation.

In this approach, chlorobenzene (B131634) can be acylated with 4-bromobutyryl chloride in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃). libretexts.orgorganic-chemistry.org The reaction is an electrophilic aromatic substitution where the acylium ion, formed from the reaction of 4-bromobutyryl chloride and AlCl₃, attacks the electron-rich chlorobenzene ring. libretexts.org The reaction is typically carried out by heating the mixture. reddit.com The chloro-substituent on the benzene (B151609) ring is an ortho-, para-director, leading primarily to the formation of 1-(4-chlorophenyl)-4-bromobutan-1-one. rsc.org

Table 2: Components in the Friedel-Crafts Acylation for the Synthesis of this compound

| Component | Role in the Reaction |

|---|---|

| Chlorobenzene | Aromatic substrate. |

| 4-Bromobutyryl chloride | Acylating agent. |

| Aluminum chloride (AlCl₃) | Lewis acid catalyst. |

| Heat | Provides the activation energy for the reaction. |

The conditions for Friedel-Crafts acylation, such as temperature and reaction time, need to be carefully controlled to achieve good yields and selectivity. rsc.orggoogle.com

Thermal Ring-Opening Reactions of Halocyclobutanols

The synthesis of γ-halogenated ketones can be achieved through the ring-opening of cyclobutanol (B46151) precursors. A notable method involves the ceric ammonium (B1175870) nitrate (B79036) (CAN)-mediated oxidative addition of halides to 1-substituted cyclobutanols. nih.gov This approach provides a direct route to γ-bromo and γ-iodo ketones. nih.gov For instance, 1-aryl substituted cyclobutanols react to form 1-aryl-γ-bromo ketones in good to excellent yields. nih.gov The reaction is characterized by short reaction times and involves the addition of the halide to the least hindered carbon of the cyclobutanol ring. nih.gov While traditional methods for producing γ-bromo ketones often involve refluxing γ-chloro ketones with bromides for extended periods, this oxidative coupling offers a more direct and efficient alternative. nih.gov

| Precursor Type | Reagents | Product Type | Key Features |

| 1-Arylcyclobutanol | Ceric Ammonium Nitrate (CAN), Bromide Source | 1-Aryl-γ-bromo ketone | Short reaction times, Good to excellent yields, Regioselective halide addition nih.gov |

Stereochemical Control in Thermal Rearrangements

The stereochemical outcome of thermal rearrangements, such as the ring-opening of cyclobutane (B1203170) derivatives, is a critical aspect of synthetic design. numberanalytics.com The principles of stereochemical control dictate the three-dimensional arrangement of atoms in the product. fiveable.me Factors influencing the stereochemistry of these reactions include steric and electronic effects, as well as the conformation of the starting material. numberanalytics.com In thermal rearrangements of substituted cyclobutanes, the reaction can proceed through intermediates where the stereochemistry may be retained or inverted. researchgate.net For instance, the thermal behavior of constrained cyclobutane systems has been studied to understand how conformational restrictions affect the stereochemical course of the rearrangement. nih.gov Strategies to control stereochemistry often involve the use of chiral auxiliaries or catalysts. numberanalytics.com Chiral auxiliaries are temporarily introduced into the molecule to direct the stereochemical outcome of a reaction and are subsequently removed. youtube.com Substrate control, where the existing stereochemistry in a molecule influences the formation of new stereocenters, is another key strategy. youtube.com

| Control Strategy | Description | Application Example |

| Substrate Control | Existing stereocenters in the reactant molecule influence the stereochemical outcome of the reaction. youtube.com | The stereochemistry of a substituent on a cyclobutane ring can direct the stereochemical course of its thermal ring-opening. researchgate.net |

| Auxiliary Control | A chiral auxiliary is temporarily attached to the substrate to direct the stereoselective formation of the product. youtube.com | An auxiliary can be used to control the stereochemistry during the formation of a cyclobutanol precursor. mdpi.com |

| Catalyst Control | A chiral catalyst creates a chiral environment that favors the formation of one stereoisomer over another. numberanalytics.com | Chiral catalysts can be employed in reactions to synthesize enantiomerically enriched cyclobutane derivatives. nih.govacs.org |

Friedel-Crafts Acylation Approaches to Analogous Butanones

The Friedel-Crafts acylation is a fundamental reaction for the synthesis of aryl ketones, where an acyl group is introduced onto an aromatic ring. numberanalytics.comwikipedia.org This electrophilic aromatic substitution reaction is a key method for forming carbon-carbon bonds to an aromatic nucleus. studymind.co.uk

Utilization of 4-Bromobutyryl Chloride

In the context of synthesizing this compound, a direct approach involves the Friedel-Crafts acylation of chlorobenzene with 4-bromobutyryl chloride. sigmaaldrich.comyoutube.com In this reaction, the 4-bromobutyryl group is introduced onto the chlorobenzene ring. blogspot.com Due to the directing effects of the chlorine atom on the aromatic ring, the acylation is expected to yield a mixture of ortho and para substituted products, with the para isomer typically being the major product due to reduced steric hindrance. youtube.comblogspot.com The reaction is generally carried out in the presence of a Lewis acid catalyst. numberanalytics.comwikipedia.org

| Aromatic Substrate | Acylating Agent | Expected Major Product |

| Chlorobenzene | 4-Bromobutyryl Chloride sigmaaldrich.com | This compound nih.gov |

Catalyst Systems for Aromatic Acylations

A Lewis acid catalyst is essential for activating the acyl chloride in a Friedel-Crafts acylation. numberanalytics.comwikipedia.org The catalyst coordinates with the halogen of the acyl chloride, facilitating the formation of a highly reactive acylium ion electrophile. masterorganicchemistry.com Aluminum chloride (AlCl₃) is a traditional and widely used catalyst for this purpose. numberanalytics.comwikipedia.org However, a stoichiometric amount or more of the catalyst is often required because the resulting ketone product can form a stable complex with the Lewis acid. wikipedia.org This complex must be hydrolyzed during aqueous workup to liberate the final ketone product. wikipedia.orgyoutube.com

Modern advancements have introduced a variety of other catalyst systems. organic-chemistry.org These include other metal halides like iron(III) chloride (FeCl₃) and zinc(II) salts. masterorganicchemistry.comresearchgate.net In some cases, particularly with activated aromatic rings, milder Lewis acids or even Brønsted acids can be used. wikipedia.org Research has also explored the use of solid acid catalysts and reusable catalysts to develop more environmentally friendly and efficient acylation protocols. researchgate.netorganic-chemistry.org

| Catalyst Type | Examples | Key Characteristics |

| Traditional Lewis Acids | AlCl₃, FeCl₃ wikipedia.orgmasterorganicchemistry.com | Often require stoichiometric amounts; effective for a wide range of substrates. wikipedia.org |

| Milder Lewis Acids | ZnCl₂, In(OTf)₃, Y(OTf)₃ researchgate.net | Can be used in catalytic amounts for activated arenes; may offer improved selectivity. wikipedia.orgresearchgate.net |

| Solid Acid Catalysts | Zeolites, Silica-supported sulfonic acids, AlPW₁₂O₄₀ organic-chemistry.orgresearchgate.net | Offer advantages in terms of separation and reusability. researchgate.net |

| Brønsted Acids | Methanesulfonic acid, Triflic acid researchgate.netorganic-chemistry.org | Can catalyze acylations, sometimes using carboxylic acids directly as the acylating agent. wikipedia.orgresearchgate.net |

Meerwein Reaction Conditions for Related α-Bromo Ketones

While not a direct synthesis of the target γ-bromo ketone, the Meerwein reaction provides a valuable method for preparing α-bromo ketones, which are structurally related and synthetically useful intermediates. nih.gov

Arylation of Methyl Vinyl Ketone with Arenediazonium Bromides

The Meerwein arylation involves the addition of an aryl diazonium salt to an electron-deficient alkene, often catalyzed by a metal salt like copper(I) bromide. researchgate.netwikipedia.org A convenient synthesis of 4-aryl-3-bromobutan-2-ones has been demonstrated through the reaction of methyl vinyl ketone with arenediazonium bromides. researchgate.net This reaction proceeds via the formation of an aryl radical from the diazonium salt, which then adds to the alkene. wikipedia.org The resulting radical intermediate is subsequently trapped by a bromide ion. wikipedia.org This methodology offers a direct route to α-bromo ketones from simple precursors. researchgate.netresearchgate.net

| Alkene Substrate | Arylating Agent | Catalyst | Product Type |

| Methyl Vinyl Ketone | Arenediazonium Bromide researchgate.net | Copper(I) Bromide researchgate.net | 4-Aryl-3-bromobutan-2-one researchgate.net |

Scope and Limitations of the Meerwein Reaction in α-Bromo Ketone Synthesis

The Meerwein arylation serves as a notable method for the synthesis of α-bromo ketones, involving the addition of an aryl diazonium salt to an electron-deficient alkene in the presence of a metal salt catalyst. wikipedia.org This reaction facilitates the formation of a new carbon-carbon bond and the introduction of a bromine atom in a single step. The scope of this reaction with respect to the synthesis of α-bromo ketones, particularly 4-aryl-3-bromobutan-2-ones, has been explored, revealing both its utility and its inherent limitations. researchgate.net

A key advantage of the Meerwein reaction in this context is its tolerance for a variety of substituents on the aromatic ring of the diazonium salt. researchgate.net This allows for the synthesis of a diverse range of α-bromo ketones with different substitution patterns on the aryl moiety. For instance, the reaction between methyl vinyl ketone and various arenediazonium bromides, catalyzed by copper(II) bromide, has been shown to produce the corresponding 4-aryl-3-bromobutan-2-ones in moderate yields. researchgate.net The reaction accommodates both electron-donating and electron-withdrawing groups on the aromatic ring, although the yields can be influenced by the nature of these substituents. researchgate.net

However, the traditional Meerwein arylation is not without its drawbacks. A significant limitation is the reliance on thermally unstable and potentially explosive aryldiazonium salts. nih.gov This instability can pose safety risks and may limit the scalability of the process. Furthermore, the reaction is often accompanied by side reactions, most notably the Sandmeyer reaction, which leads to the formation of aryl bromides as byproducts and consequently reduces the yield of the desired α-bromo ketone. researchgate.netnih.gov For example, in the reaction of benzenediazonium (B1195382) bromide with methyl vinyl ketone, 3-bromo-4-phenylbutan-2-one (B51047) was obtained in a 40% yield, with a substantial 37% yield of bromobenzene (B47551) as a byproduct. researchgate.net

The reaction conditions, including the choice of catalyst and solvent, can also impact the efficiency of the synthesis. While copper salts are commonly employed as catalysts, the yields can vary. researchgate.net Modern advancements have explored photocatalyzed Meerwein-type bromoarylations using more stable arylthianthrenium salts, which can proceed in the absence of copper and exhibit a broad functional group tolerance. nih.gov These newer methods aim to address the limitations associated with the traditional approach, such as the instability of the diazonium salts and the prevalence of side reactions. nih.gov

The scope of the Meerwein reaction for the synthesis of α-bromo ketones is further illustrated by the range of substituted arenediazonium salts that have been successfully employed. The following table presents data on the synthesis of various 4-aryl-3-bromobutan-2-ones via the Meerwein reaction, highlighting the yields obtained with different substituents on the aryl ring.

| Aryl Group (Ar) in ArN₂Br | Product | Yield (%) |

| 4-Chlorophenyl | 3-Bromo-4-(4-chlorophenyl)butan-2-one | Not specified in provided text |

| Phenyl | 3-Bromo-4-phenylbutan-2-one | 40 |

| 3-Methylphenyl | 3-Bromo-4-(3-methylphenyl)butan-2-one | Not specified in provided text |

| 4-Methylphenyl | 3-Bromo-4-(4-methylphenyl)butan-2-one | Not specified in provided text |

| 2-Trifluoromethylphenyl | 3-Bromo-4-(2-trifluoromethylphenyl)butan-2-one | Not specified in provided text |

| 3-Trifluoromethylphenyl | 3-Bromo-4-(3-trifluoromethylphenyl)butan-2-one | Not specified in provided text |

| 3-Bromophenyl | 3-Bromo-4-(3-bromophenyl)butan-2-one | Not specified in provided text |

| 2-Chlorophenyl | 3-Bromo-4-(2-chlorophenyl)butan-2-one | Not specified in provided text |

| 3-Chlorophenyl | 3-Bromo-4-(3-chlorophenyl)butan-2-one | Not specified in provided text |

| 2-Fluorophenyl | 3-Bromo-4-(2-fluorophenyl)butan-2-one | Not specified in provided text |

| 3-Fluorophenyl | 3-Bromo-4-(3-fluorophenyl)butan-2-one | Not specified in provided text |

| 4-Fluorophenyl | 3-Bromo-4-(4-fluorophenyl)butan-2-one | Not specified in provided text |

| 4-Methoxyphenyl | 3-Bromo-4-(4-methoxyphenyl)butan-2-one | Not specified in provided text |

| 4-Nitrophenyl | 3-Bromo-4-(4-nitrophenyl)butan-2-one | Not specified in provided text |

| 4-Sulfamoylphenyl | 3-Bromo-4-(4-sulfamoylphenyl)butan-2-one | Not specified in provided text |

| 2,4-Dichlorophenyl | 3-Bromo-4-(2,4-dichlorophenyl)butan-2-one | Not specified in provided text |

| 2,5-Dichlorophenyl | 3-Bromo-4-(2,5-dichlorophenyl)butan-2-one | Not specified in provided text |

| Data sourced from a study on the synthesis of 4-aryl-3-bromobutan-2-ones. researchgate.net |

Reaction Chemistry and Mechanistic Insights of 4 Bromo 1 4 Chlorophenyl Butan 1 One

Nucleophilic Reactivity

The chemical structure of 4-Bromo-1-(4-chlorophenyl)butan-1-one features two distinct electrophilic centers, rendering it susceptible to attack by a wide range of nucleophiles. These reactions can be broadly categorized into additions at the carbonyl center and substitutions at the bromine-bearing carbon atom.

Nucleophilic Addition to the Carbonyl Center

The carbonyl group (C=O) is characterized by a significant polarization of the carbon-oxygen double bond, which imparts a partial positive charge on the carbon atom, making it an excellent electrophile. masterorganicchemistry.com Nucleophilic addition reactions involve the attack of a nucleophile on this carbonyl carbon, which results in the conversion of the carbon's hybridization state from sp² to sp³. libretexts.org

The mechanism begins with the nucleophile forming a new sigma bond with the carbonyl carbon. Simultaneously, the pi bond of the carbonyl group breaks, and the electron pair moves to the electronegative oxygen atom, generating a tetrahedral alkoxide intermediate. libretexts.org In a subsequent step, this intermediate is typically protonated by a weak acid to yield an alcohol product. libretexts.org

Strong and irreversible nucleophiles, such as organometallic reagents like Grignard reagents (R-MgX) and organolithium compounds (R-Li), are particularly effective for these transformations. masterorganicchemistry.com The reaction of this compound with various Grignard reagents leads to the formation of tertiary alcohols, as the addition of the organometallic species introduces a third R-group to the carbonyl carbon. Because the carbonyl group is planar, the nucleophile can attack from either face, which would result in a racemic mixture of enantiomers if a new chiral center is formed. libretexts.org

Table 1: Nucleophilic Addition Reactions with Grignard Reagents

| Nucleophile (Grignard Reagent) | Product | Product Class |

|---|---|---|

| Methylmagnesium bromide (CH₃MgBr) | 1-(4-chlorophenyl)-1-methyl-4-bromobutan-1-ol | Tertiary Alcohol |

| Ethylmagnesium bromide (C₂H₅MgBr) | 1-(4-chlorophenyl)-1-ethyl-4-bromobutan-1-ol | Tertiary Alcohol |

| Phenylmagnesium bromide (C₆H₅MgBr) | 1-(4-chlorophenyl)-1-phenyl-4-bromobutan-1-ol | Tertiary Alcohol |

Nucleophilic Substitution at the Bromine Atom

The second major site of reactivity is the primary carbon atom bonded to the bromine atom. The carbon-bromine bond is polarized, and the bromide ion is an effective leaving group, making this site susceptible to bimolecular nucleophilic substitution (SN2) reactions. libretexts.orglibretexts.org In an SN2 mechanism, the incoming nucleophile attacks the electrophilic carbon from the side opposite to the leaving group in a single, concerted step. libretexts.org

Ammonia, primary amines, and secondary amines are effective nucleophiles that can displace the bromide ion to form a new carbon-nitrogen bond. This reaction pathway is a fundamental method for the synthesis of primary, secondary, and tertiary amines, respectively. The reaction of this compound with various amines yields the corresponding amino-ketone derivatives.

Table 2: Nucleophilic Substitution with Amine Nucleophiles

| Nucleophile | Product | Product Class |

|---|---|---|

| Ammonia (NH₃) | 4-Amino-1-(4-chlorophenyl)butan-1-one | Primary Amine |

| Methylamine (CH₃NH₂) | 4-(Methylamino)-1-(4-chlorophenyl)butan-1-one | Secondary Amine |

| Diethylamine ((C₂H₅)₂NH) | 4-(Diethylamino)-1-(4-chlorophenyl)butan-1-one | Tertiary Amine |

Thiols (R-SH) and their corresponding conjugate bases, thiolates (R-S⁻), are potent nucleophiles due to the high polarizability of sulfur. nih.gov They readily participate in SN2 reactions with primary alkyl halides to form thioethers (sulfides). The reaction proceeds efficiently, with the thiolate anion attacking the carbon center and displacing the bromide leaving group.

Table 3: Nucleophilic Substitution with Thiol and Thiolate Nucleophiles

| Nucleophile | Product | Product Class |

|---|---|---|

| Ethanethiol (C₂H₅SH) | 4-(Ethylthio)-1-(4-chlorophenyl)butan-1-one | Thioether |

| Sodium thiophenoxide (C₆H₅SNa) | 4-(Phenylthio)-1-(4-chlorophenyl)butan-1-one | Thioether |

| Sodium hydrosulfide (B80085) (NaSH) | 4-Mercapto-1-(4-chlorophenyl)butan-1-one | Thiol |

Alkoxides (R-O⁻), typically generated by deprotonating an alcohol with a strong base, are strong nucleophiles that react with primary alkyl halides to form ethers via the Williamson ether synthesis. This SN2 reaction involves the displacement of the bromide by the alkoxide ion. A competing elimination (E2) pathway is possible but is generally disfavored for primary, unhindered substrates.

Additionally, the bifunctional nature of this molecule allows for intramolecular reactions. If the ketone functionality is first reduced to a secondary alcohol (e.g., using sodium borohydride), the resulting 4-bromo-1-(4-chlorophenyl)butan-1-ol can be treated with a base like sodium hydride (NaH) to form an internal alkoxide. chegg.com This alkoxide can then undergo an intramolecular SN2 reaction, attacking the carbon bearing the bromine to form a five-membered cyclic ether, specifically a substituted tetrahydrofuran (B95107). chegg.comchegg.com

Table 4: Intermolecular Nucleophilic Substitution with Alkoxide Nucleophiles

| Nucleophile | Product | Product Class |

|---|---|---|

| Sodium methoxide (B1231860) (CH₃ONa) | 4-Methoxy-1-(4-chlorophenyl)butan-1-one | Ether |

| Sodium ethoxide (C₂H₅ONa) | 4-Ethoxy-1-(4-chlorophenyl)butan-1-one | Ether |

| Sodium tert-butoxide ((CH₃)₃CONa) | 4-(tert-Butoxy)-1-(4-chlorophenyl)butan-1-one | Ether |

Oxidative Transformations

Ketones are generally resistant to oxidation under mild conditions, unlike aldehydes, due to the absence of a hydrogen atom on the carbonyl carbon. libretexts.org Powerful oxidizing agents can cleave the carbon-carbon bonds adjacent to the carbonyl, but these reactions often lack selectivity and are of limited synthetic utility. libretexts.orgresearchgate.net

A significant and more controlled oxidative transformation for ketones is the Baeyer-Villiger oxidation. wikipedia.orgnih.gov This reaction converts a ketone into an ester through the use of a peroxyacid, such as meta-chloroperoxybenzoic acid (m-CPBA), or other peroxide-based reagents. wikipedia.orgorganic-chemistry.org The mechanism involves the initial nucleophilic addition of the peroxyacid to the carbonyl carbon, forming an intermediate known as the Criegee intermediate. wikipedia.org This is followed by a rearrangement step where one of the alkyl or aryl groups attached to the carbonyl carbon migrates to the adjacent oxygen atom of the peroxide linkage, displacing a carboxylate ion as a leaving group. chem-station.com

The regioselectivity of the Baeyer-Villiger reaction is determined by the relative migratory aptitude of the two groups bonded to the carbonyl carbon. The group that can better stabilize a positive charge during the transition state of the migration step will move preferentially. The established order of migratory aptitude is generally: tertiary alkyl > secondary alkyl ≈ phenyl > primary alkyl > methyl. organic-chemistry.orgchem-station.com

In the case of this compound, the carbonyl carbon is attached to a 4-chlorophenyl group and a 3-bromopropyl group (a primary alkyl group). Based on the established migratory aptitudes, the 4-chlorophenyl group has a significantly greater tendency to migrate than the primary alkyl group. organic-chemistry.org Consequently, the Baeyer-Villiger oxidation of this compound is expected to selectively yield 3-bromopropyl 4-chlorobenzoate.

Table 5: Baeyer-Villiger Oxidation of this compound

| Oxidizing Agent | Product | Product Class |

|---|---|---|

| meta-Chloroperoxybenzoic acid (m-CPBA) | 3-Bromopropyl 4-chlorobenzoate | Ester |

| Trifluoroperacetic acid (TFPAA) | 3-Bromopropyl 4-chlorobenzoate | Ester |

| Peracetic acid (CH₃CO₃H) | 3-Bromopropyl 4-chlorobenzoate | Ester |

Oxidative Fragmentation Processes

While specific studies on the oxidative fragmentation of this compound are not extensively documented, the presence of the ketone functionality suggests potential cleavage pathways under oxidative conditions. In broader contexts, ketones can undergo oxidation, though they are generally more resistant than aldehydes. Strong oxidizing agents under harsh conditions can cleave the carbon-carbon bonds adjacent to the carbonyl group. For butyrophenone (B1668137) derivatives, this could potentially lead to the formation of 4-chlorobenzoic acid and other degradation products. The presence of the bromine atom on the alkyl chain may influence the reaction pathways, potentially leading to a variety of smaller, halogenated carboxylic acids and other fragments.

Light and Heat Facilitated Bond Cleavage

The photochemical and thermal reactivity of this compound is largely influenced by the butyrophenone core and the carbon-bromine bond.

Photochemical Reactions: Butyrophenone and its derivatives are well-known for undergoing Norrish Type I and Type II reactions upon exposure to UV light. sciepub.com

Norrish Type I Cleavage: This involves the homolytic cleavage of the bond between the carbonyl carbon and the adjacent alkyl carbon, forming two radical fragments. For this compound, this would generate a 4-chlorobenzoyl radical and a 4-bromobutyl radical. These radicals can then undergo various subsequent reactions, such as recombination or hydrogen abstraction.

Norrish Type II Reaction: This intramolecular reaction is characteristic of ketones with a γ-hydrogen. The excited carbonyl group abstracts a hydrogen atom from the γ-carbon, leading to the formation of a 1,4-biradical. sciepub.com This biradical can then undergo either cyclization to form a cyclobutanol (B46151) derivative (Yang cyclization) or fragmentation to yield an enol and an alkene. sciepub.com In the case of this compound, the expected products would be 1-(4-chlorophenyl)ethanone (via its enol tautomer) and bromoethene.

Thermal Decomposition: At elevated temperatures, the weakest bonds in the molecule are most likely to cleave. The carbon-bromine bond is generally weaker than carbon-carbon or carbon-hydrogen bonds and is susceptible to thermal cleavage, which could initiate radical chain reactions. Thermal decomposition of similar brominated organic compounds is known to produce hydrogen bromide and a complex mixture of smaller organic molecules. cetjournal.it

Reduction Reactions of the Ketone Functionality

The ketone group in this compound is readily reduced to a secondary alcohol. The choice of reducing agent is crucial for controlling the selectivity of the reaction.

Conversion to Alcohol Derivatives

A variety of reducing agents can be employed to convert the ketone to an alcohol. Sodium borohydride (B1222165) (NaBH4) is a mild and selective reducing agent commonly used for this purpose, as it typically does not affect other functional groups like the aryl halide. numberanalytics.commasterorganicchemistry.com The reaction involves the nucleophilic addition of a hydride ion (H-) from the borohydride to the electrophilic carbonyl carbon. chemguide.co.ukyoutube.com A subsequent workup with a protic solvent then protonates the resulting alkoxide to yield the final alcohol product, 4-bromo-1-(4-chlorophenyl)butan-1-ol. pressbooks.pub

| Reactant | Reagent | Product |

| This compound | 1. NaBH42. H2O or mild acid | 4-Bromo-1-(4-chlorophenyl)butan-1-ol |

This is an interactive data table. Click on the headers to sort.

Regioselectivity and Stereoselectivity in Reduction

Regioselectivity: In the context of this compound, regioselectivity primarily concerns the selective reduction of the ketone in the presence of other potentially reactive sites. As mentioned, mild reducing agents like NaBH4 are highly regioselective for the carbonyl group over the aryl chloride and alkyl bromide moieties under standard conditions.

Stereoselectivity: The reduction of the prochiral ketone in this compound results in the formation of a new chiral center at the carbinol carbon. Unless a chiral reducing agent or catalyst is used, the product will be a racemic mixture of the (R) and (S) enantiomers of 4-bromo-1-(4-chlorophenyl)butan-1-ol. Achieving stereoselectivity in the reduction of ketones is a significant area of research in organic synthesis, often employing enzymes or chiral metal complexes as catalysts to favor the formation of one enantiomer over the other. researchgate.netorganic-chemistry.org

Electrophilic Aromatic Substitution on the Chlorophenyl Ring

The chlorophenyl ring of this compound can undergo electrophilic aromatic substitution, though the reactivity of the ring is influenced by the two existing substituents.

Directing Effects: The chlorine atom is an ortho-, para-directing group due to the ability of its lone pairs to stabilize the arenium ion intermediate through resonance. libretexts.org However, due to its electronegativity, it is also a deactivating group. The acyl group (-C(O)R) is a meta-directing and strongly deactivating group because the carbonyl group withdraws electron density from the aromatic ring, destabilizing the arenium ion intermediates for ortho and para substitution. organicmystery.com

| Reaction | Typical Reagents | Expected Major Product Position |

| Nitration | HNO3, H2SO4 | 2-nitro-4-bromo-1-(4-chlorophenyl)butan-1-one |

| Bromination | Br2, FeBr3 | 2,4-dibromo-1-(4-chlorophenyl)butan-1-one |

| Sulfonation | SO3, H2SO4 | 2-sulfo-4-bromo-1-(4-chlorophenyl)butan-1-one |

This is an interactive data table. Click on the headers to sort.

Radical Reactions and Pathways

The presence of a carbon-bromine bond makes this compound a potential substrate for radical reactions. The C-Br bond can be cleaved homolytically by heat, light, or a radical initiator to generate a carbon-centered radical. wikipedia.orgucr.edu

One important class of reactions for γ-haloketones is radical cyclization. researchgate.net The initial formation of a radical at the carbon bearing the bromine can be followed by an intramolecular addition to the carbonyl group, although this is less common. More frequently, if the alkyl chain were unsaturated, intramolecular cyclization onto the double bond would be a favorable process. thieme-connect.delibretexts.org In the absence of an internal trapping group, the generated radical can participate in intermolecular reactions, such as reaction with a hydrogen atom donor to effect a dehalogenation, or addition to an external alkene. libretexts.org

For example, in the presence of a radical initiator like AIBN (azobisisobutyronitrile) and a hydrogen atom donor such as tributyltin hydride (Bu3SnH), the bromine atom can be replaced with a hydrogen atom in a radical chain reaction. libretexts.org

General Reactivity Patterns of Halogenated Ketones

Halogenated ketones are a class of organic compounds characterized by the presence of a carbonyl group and at least one halogen atom. Their reactivity is dictated by the interplay between these two functional groups. The position of the halogen atom relative to the carbonyl group—alpha (α), beta (β), gamma (γ), etc.—significantly influences the molecule's chemical behavior. Given that this compound is a γ-haloketone, understanding the reactivity patterns of halogenated ketones, in general, provides a framework for predicting its chemical transformations.

The primary sites of reactivity in halogenated ketones are the carbonyl carbon, the α-hydrogens, and the carbon atom bearing the halogen. The electron-withdrawing nature of both the carbonyl group and the halogen atom creates distinct electrophilic and acidic centers within the molecule.

A key distinction in reactivity arises from the proximity of the halogen to the carbonyl group. In α-haloketones, the direct attachment of the halogen to the carbon adjacent to the carbonyl group leads to a pronounced increase in the electrophilicity of the α-carbon, making it highly susceptible to nucleophilic attack. nih.govwikipedia.org This enhanced reactivity is a cornerstone of their chemical utility. nih.gov Conversely, in γ-haloketones such as this compound, the halogen is more spatially distant from the carbonyl group. While the inductive effects are diminished, this separation allows for the possibility of intramolecular reactions, a characteristic feature of their chemistry.

Halogenated ketones, particularly γ-halo substituted ketones, serve as important precursors in the synthesis of various biologically active compounds. nih.gov Their versatile reactivity allows for the construction of complex molecular architectures. nih.gov

Nucleophilic Substitution Reactions

One of the most fundamental reactions of halogenated ketones is nucleophilic substitution, where the halogen atom is displaced by a nucleophile. The mechanism of this substitution, whether SN1 or SN2, is influenced by the structure of the halogenated ketone, the nature of the nucleophile, the leaving group, and the solvent. savemyexams.com

For α-haloketones, SN2 reactions are particularly facile. youtube.com The presence of the adjacent carbonyl group stabilizes the transition state, accelerating the rate of substitution. youtube.com For instance, chloroacetone (B47974) reacts with potassium iodide in acetone (B3395972) about 36,000 times faster than 1-chloropropane. wikipedia.org This highlights the profound activating effect of the α-carbonyl group. In contrast, SN1 reactions are generally disfavored for α-haloketones. libretexts.org

In the case of γ-haloketones, the carbon-halogen bond behaves more like a typical alkyl halide. libretexts.org The influence of the distant carbonyl group on the rate of nucleophilic substitution is less pronounced than in α-haloketones. However, the possibility of intramolecular reactions exists if a nucleophilic center can be generated elsewhere in the molecule.

Reactions at the Carbonyl Group

The carbonyl group in halogenated ketones undergoes typical reactions of ketones, such as nucleophilic addition. rsc.orglibretexts.org Nucleophiles can attack the electrophilic carbonyl carbon, leading to the formation of alcohols, cyanohydrins, and other addition products. The presence of the halogen can influence the reactivity of the carbonyl group through its electron-withdrawing inductive effect.

Common nucleophilic addition reactions include:

Reduction: The carbonyl group can be reduced to a hydroxyl group using reducing agents like sodium borohydride or lithium aluminum hydride.

Addition of Grignard Reagents: Reaction with organomagnesium halides (Grignard reagents) leads to the formation of tertiary alcohols.

Cyanohydrin Formation: The addition of hydrogen cyanide across the carbonyl double bond yields a cyanohydrin.

Acidity of α-Hydrogens and Enolate Formation

The hydrogen atoms on the carbon atom(s) adjacent to the carbonyl group (α-hydrogens) in ketones are acidic due to the electron-withdrawing nature of the carbonyl group and the resonance stabilization of the resulting enolate anion. wikipedia.orgmasterorganicchemistry.com This acidity is a key factor in several important reactions.

In base-promoted α-halogenation, the presence of an electron-withdrawing halogen on the α-carbon increases the acidity of the remaining α-hydrogens. libretexts.org This can lead to multiple halogenation reactions, a phenomenon exploited in the haloform reaction for methyl ketones. masterorganicchemistry.comlibretexts.org To achieve monohalogenation, acidic conditions are often employed, which proceed through an enol intermediate. libretexts.org

Intramolecular Cyclization of γ-Haloketones

A characteristic reaction of γ-haloketones is their propensity to undergo intramolecular cyclization to form cyclopropyl (B3062369) ketones. This reaction typically occurs in the presence of a base. The base abstracts an α-hydrogen to form an enolate, which then acts as an internal nucleophile, attacking the γ-carbon and displacing the halide to form a three-membered ring.

This intramolecular cyclization is a powerful tool in organic synthesis for the construction of cyclopropane (B1198618) rings, which are important structural motifs in many natural products and pharmaceuticals.

Named Reactions Involving Halogenated Ketones

Several named reactions are characteristic of halogenated ketones, particularly α-haloketones:

Favorskii Rearrangement: This reaction involves the treatment of an α-haloketone with a base to yield a rearranged carboxylic acid derivative. masterorganicchemistry.com For cyclic α-haloketones, this rearrangement results in a ring contraction. The mechanism is thought to proceed through a cyclopropanone (B1606653) intermediate.

Haloform Reaction: Methyl ketones react with excess halogen in the presence of a base to yield a haloform (chloroform, bromoform, or iodoform) and a carboxylate salt. masterorganicchemistry.com This reaction is often used as a qualitative test for the presence of methyl ketones.

While these named reactions are primarily associated with α-haloketones, the principles of enolate formation and nucleophilic attack are broadly applicable to the chemistry of all halogenated ketones.

Advanced Spectroscopic Characterization of 4 Bromo 1 4 Chlorophenyl Butan 1 One

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise structure of organic molecules by probing the magnetic properties of atomic nuclei. For 4-Bromo-1-(4-chlorophenyl)butan-1-one, ¹H and ¹³C NMR provide unambiguous evidence for its framework, while advanced techniques can further confirm connectivity.

Proton Nuclear Magnetic Resonance (¹H NMR) Analysis

In the ¹H NMR spectrum of this compound, distinct signals corresponding to each unique proton environment are expected. The aromatic protons on the 4-chlorophenyl ring typically appear as two doublets due to ortho-coupling, a characteristic AA'BB' system. The aliphatic chain protons present as a series of triplets, arising from coupling with adjacent methylene groups. The methylene group adjacent to the electron-withdrawing carbonyl group (C2) is expected to be downfield from the methylene group next to it (C3), which in turn is downfield from the methylene group attached to the bromine atom (C4) due to the differing electronegativity of their substituents.

Based on established principles and data from analogous structures, the predicted ¹H NMR spectral data in a typical solvent like deuterochloroform (CDCl₃) are as follows:

| Protons | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Integration |

| H-2', H-6' (Aromatic) | ~7.90 | Doublet (d) | 2H |

| H-3', H-5' (Aromatic) | ~7.45 | Doublet (d) | 2H |

| H-4 (CH₂-Br) | ~3.45 | Triplet (t) | 2H |

| H-2 (CH₂-C=O) | ~3.20 | Triplet (t) | 2H |

| H-3 (CH₂-CH₂-CH₂) | ~2.25 | Quintet (or Multiplet) | 2H |

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis

The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. Each unique carbon atom gives a distinct signal. The carbonyl carbon (C1) is characteristically found far downfield. The aromatic carbons show signals in the typical aromatic region (120-140 ppm), with the carbon attached to the chlorine (C4') and the carbon attached to the ketone group (C1') having distinct chemical shifts from the protonated aromatic carbons. The aliphatic carbons (C2, C3, C4) are observed in the upfield region, with their shifts influenced by the neighboring functional groups.

The predicted ¹³C NMR chemical shifts are summarized in the table below:

| Carbon Atom | Predicted Chemical Shift (δ, ppm) |

| C=O (C1) | ~196.0 |

| C-Cl (C4') | ~139.5 |

| C-C=O (C1') | ~135.0 |

| CH (Aromatic, C2'/C6') | ~129.5 |

| CH (Aromatic, C3'/C5') | ~129.0 |

| CH₂-C=O (C2) | ~37.5 |

| CH₂-Br (C4) | ~32.5 |

| CH₂-CH₂-CH₂ (C3) | ~27.0 |

Advanced NMR Techniques

To unequivocally assign the proton and carbon signals and confirm the molecular structure, various advanced, two-dimensional (2D) NMR experiments can be employed. fluorochem.co.uk

COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment would reveal correlations between adjacent protons. For the aliphatic chain, cross-peaks would be expected between the protons on C2 and C3, and between the protons on C3 and C4, confirming their connectivity.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. It would be used to definitively assign the carbon signals for the protonated carbons: C2, C3, C4, and the aromatic C2'/C6' and C3'/C5' carbons, by linking them to their corresponding, previously assigned proton signals.

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons over two or three bonds. It is crucial for identifying quaternary carbons (like C1, C1', and C4') and for piecing the molecular fragments together. For instance, correlations would be expected from the H-2 protons to the carbonyl carbon (C1) and the aromatic carbon C1', confirming the connection of the butyrophenone (B1668137) chain to the aromatic ring.

These advanced methods, used in combination, allow for a complete and confident structural elucidation of the molecule. keyorganics.net

Infrared (IR) and Raman Spectroscopy

Vibrational spectroscopy techniques like FTIR and ATR-IR are used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

Fourier Transform Infrared (FTIR) Spectroscopy

The FTIR spectrum of this compound is dominated by a strong absorption band characteristic of the carbonyl (C=O) group of the ketone. Other key signals include stretches for the aromatic C-H and C=C bonds, aliphatic C-H bonds, and the C-Cl and C-Br bonds.

Key predicted vibrational frequencies are listed below:

| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |

| Aromatic C-H Stretch | 3100-3000 | Medium |

| Aliphatic C-H Stretch | 3000-2850 | Medium |

| Ketone C=O Stretch | ~1685 | Strong |

| Aromatic C=C Stretch | 1600-1450 | Medium-Strong |

| C-Cl Stretch | 850-550 | Strong |

| C-Br Stretch | 650-500 | Medium |

Attenuated Total Reflectance Infrared (ATR-IR) Spectroscopy

Attenuated Total Reflectance (ATR) is a sampling technique that can be coupled with FTIR spectroscopy, allowing for the analysis of solid or liquid samples with minimal preparation. chemicalbook.comuni.lu The principle involves placing the sample in direct contact with an ATR crystal (often diamond or germanium). An infrared beam is passed through the crystal in such a way that it undergoes total internal reflection at the crystal-sample interface. beilstein-journals.org This creates an evanescent wave that penetrates a short distance into the sample, where it can be absorbed. uni.lu

For a solid sample like this compound, a small amount of the powder would be pressed against the ATR crystal. The resulting ATR-IR spectrum would be nearly identical to a traditional transmission FTIR spectrum, revealing the same characteristic absorption bands for the carbonyl, aromatic, and alkyl halide functional groups. researchgate.net The primary advantage of ATR-IR is its simplicity and speed, as it avoids the need for sample preparation techniques like creating KBr pellets. chemicalbook.com

Fourier Transform Raman (FT-Raman) Spectroscopy

Fourier Transform Raman (FT-Raman) spectroscopy is a powerful non-destructive technique that provides detailed information about the vibrational modes of a molecule. While specific experimental FT-Raman spectra for this compound are not widely available in public databases, the expected spectrum can be inferred from the characteristic vibrations of its constituent functional groups. The Raman spectrum is anticipated to be dominated by signals arising from the aromatic ring, the carbonyl group, and the aliphatic chain.

Key expected features in the FT-Raman spectrum would include:

Aromatic C-H stretching vibrations: Typically observed in the region of 3000-3100 cm⁻¹.

Aliphatic C-H stretching vibrations: Expected in the 2850-3000 cm⁻¹ range.

Carbonyl (C=O) stretching: A strong, characteristic band is expected around 1685 cm⁻¹, typical for aryl ketones.

Aromatic C=C stretching vibrations: Multiple bands are expected in the 1400-1600 cm⁻¹ region, characteristic of the substituted benzene (B151609) ring.

C-Cl and C-Br stretching vibrations: These would appear at lower frequencies, typically below 800 cm⁻¹.

The symmetry of the para-substituted benzene ring is expected to influence the intensity and position of the Raman bands.

Vibrational Mode Assignments and Interpretations

A detailed assignment of the vibrational modes of this compound is crucial for a complete understanding of its molecular structure and dynamics. Based on the analysis of similar compounds and general spectroscopic principles, the following table outlines the expected vibrational modes and their approximate wavenumbers.

| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Description |

| Aromatic C-H Stretch | p-Chlorophenyl | 3100 - 3000 | Stretching vibrations of the C-H bonds on the benzene ring. |

| Aliphatic C-H Stretch | Butanone chain | 3000 - 2850 | Symmetric and asymmetric stretching of the methylene (CH₂) groups. |

| Carbonyl C=O Stretch | Ketone | ~1685 | Strong stretching vibration characteristic of an aryl ketone. |

| Aromatic C=C Stretch | p-Chlorophenyl | 1600 - 1450 | In-plane stretching vibrations of the carbon-carbon bonds in the benzene ring. |

| CH₂ Scissoring | Butanone chain | ~1465 | Bending vibration of the methylene groups. |

| Aromatic C-Cl Stretch | p-Chlorophenyl | 1100 - 1000 | Stretching vibration of the carbon-chlorine bond. |

| C-C Stretch | Butanone chain | 1200 - 800 | Stretching vibrations of the carbon-carbon single bonds in the aliphatic chain. |

| C-Br Stretch | Bromoalkane | 700 - 500 | Stretching vibration of the carbon-bromine bond. |

Mass Spectrometry (MS) Techniques

Mass spectrometry is an analytical technique that ionizes chemical species and sorts the ions based on their mass-to-charge ratio. It is invaluable for determining the molecular weight and elemental composition of a compound, as well as for elucidating its structure through fragmentation analysis.

In GC-MS analysis of this compound, the molecule is first separated from other components in a gas chromatograph before being ionized and detected by the mass spectrometer. The electron ionization (EI) mass spectrum of this compound exhibits a characteristic pattern of peaks. nih.gov The molecular ion peak (M⁺) would be expected at m/z 260 and 262, reflecting the isotopic distribution of bromine (⁷⁹Br and ⁸¹Br) and chlorine (³⁵Cl and ³⁷Cl).

According to the NIST Mass Spectrometry Data Center, the GC-MS data for this compound shows a total of 106 peaks. nih.gov The most prominent peaks are summarized in the table below. nih.gov

| m/z Value | Relative Intensity |

| 139 | Top Peak |

| 141 | 2nd Highest |

| 111 | 3rd Highest |

The fragmentation of this compound in an electron ionization mass spectrometer provides significant structural information. The major fragmentation pathways are predicted to be alpha-cleavage and McLafferty rearrangement, which are characteristic of ketones.

The most abundant fragment ion observed at m/z 139 corresponds to the 4-chlorobenzoyl cation ([C₇H₄ClO]⁺). This is formed by the alpha-cleavage of the bond between the carbonyl carbon and the adjacent methylene group. The presence of the chlorine isotope (³⁷Cl) results in a corresponding peak at m/z 141. The peak at m/z 111 is attributed to the further loss of a carbonyl group (CO) from the 4-chlorobenzoyl cation, resulting in the chlorophenyl cation ([C₆H₄Cl]⁺).

Another potential fragmentation pathway involves the loss of a bromopropyl radical to form the 4-chlorobenzoyl cation. Cleavage of the C-Br bond can also occur, leading to fragments containing the brominated alkyl chain.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy measures the absorption of ultraviolet and visible light by a molecule. This absorption corresponds to the excitation of electrons from lower to higher energy molecular orbitals. The UV-Vis spectrum of this compound is expected to be characterized by absorptions arising from the chlorophenyl ketone chromophore.

The primary electronic transitions expected are:

π → π* transitions: These are typically strong absorptions and are associated with the excitation of electrons in the π-system of the aromatic ring and the carbonyl group. For substituted acetophenones, these transitions usually occur at shorter wavelengths, often below 250 nm.

n → π* transitions: These are weaker absorptions and involve the excitation of a non-bonding electron from the oxygen of the carbonyl group to an anti-bonding π* orbital. For aryl ketones, this transition is typically observed at longer wavelengths, in the region of 300-330 nm.

The presence of the chloro-substituent on the benzene ring is expected to cause a bathochromic (red) shift of the π → π* absorption maximum compared to unsubstituted acetophenone (B1666503). While a specific experimental UV-Vis spectrum for this compound is not available, the expected spectrum would show a strong absorption band below 250 nm and a weaker band in the 300-330 nm region.

Therefore, it is not possible to generate a thorough, informative, and scientifically accurate article with detailed research findings and data tables strictly adhering to the requested outline for this specific compound at this time.

To provide an article that meets the user's requirements for detailed, data-rich content, published experimental data on this compound would be necessary. Without such sources, any attempt to generate the requested content would be speculative and would not meet the standard of scientific accuracy.

Computational Chemistry and Theoretical Studies of 4 Bromo 1 4 Chlorophenyl Butan 1 One

Quantum Chemical Calculation Methodologies

The investigation of 4-Bromo-1-(4-chlorophenyl)butan-1-one at a quantum mechanical level would typically involve a variety of established computational methods to predict its electronic structure and properties.

Density Functional Theory (DFT) Approaches

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, balancing accuracy with computational cost. For a molecule like this compound, a common approach would be to use hybrid DFT functionals, such as the B3LYP (Becke, 3-parameter, Lee-Yang-Parr) functional. This method combines the strengths of both Hartree-Fock theory and DFT, providing reliable results for a wide range of organic molecules. Other functionals could also be employed to cross-validate the results.

Basis Set Selection and Justification

The choice of a basis set is crucial for the accuracy of quantum chemical calculations. A frequently used basis set for molecules containing elements like those in the target compound is the Pople-style basis set, such as 6-31G*. For more accurate results, especially concerning the description of the diffuse electron clouds of the halogen atoms, larger basis sets incorporating diffuse functions and polarization functions, for instance, 6-311++G(d,p), would be justified. The selection of the basis set represents a trade-off between computational expense and the desired level of accuracy.

Hartree-Fock (HF) Approaches

The Hartree-Fock (HF) method is a fundamental ab initio method that provides a starting point for more advanced computational techniques. wikipedia.org While it does not account for electron correlation to the same extent as DFT or post-Hartree-Fock methods, it is valuable for providing a qualitative understanding of the electronic structure and for obtaining initial geometries for more complex calculations. libretexts.orgyoutube.com In modern computational studies, HF is often used as a benchmark or in conjunction with other methods.

Molecular Structure and Geometry Optimization

A critical aspect of any computational study is the determination of the molecule's most stable three-dimensional structure, known as geometry optimization.

Bond Lengths and Bond Angles Analysis

Through geometry optimization using the aforementioned quantum chemical methods, it would be possible to predict the equilibrium bond lengths and bond angles of this compound. This would involve calculating the forces on each atom and adjusting their positions until a minimum on the potential energy surface is located. The resulting data would provide precise values for the lengths of all covalent bonds (e.g., C-C, C-H, C=O, C-Cl, C-Br) and the angles between them.

Without specific published data for this compound, a data table of its bond lengths and angles cannot be provided.

Torsional Angles and Conformational Analysis

The flexible butanone chain of this compound suggests the existence of multiple conformers, which are different spatial arrangements of the atoms resulting from rotation around single bonds. A conformational analysis would involve systematically rotating the key dihedral (torsional) angles and calculating the energy of each resulting conformation. This process would identify the lowest-energy conformer(s) and the energy barriers between them. The key torsional angles for analysis would include the rotation around the C-C bonds of the butyl chain and the rotation of the chlorophenyl group relative to the carbonyl group.

Specific torsional angles and a detailed conformational analysis for this compound are not available in the reviewed literature, and therefore, a data table cannot be constructed.

Electronic Structure and Frontier Molecular Orbitals (FMO)

The electronic structure of a molecule is fundamental to its chemical reactivity. Frontier Molecular Orbital (FMO) theory is a key component of this analysis, focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. wikipedia.org These orbitals are called "frontier" orbitals and play a crucial role in predicting how a molecule will interact with others.

Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) Energies

The HOMO is the outermost orbital containing electrons and acts as an electron donor, while the LUMO is the innermost orbital without electrons and can act as an electron acceptor. researchgate.net The energies of these orbitals, often calculated using methods like Density Functional Theory (DFT), are critical indicators of a molecule's reactivity. mdpi.commdpi.com A high HOMO energy suggests a better electron-donating capability, whereas a low LUMO energy indicates a greater ability to accept electrons.

For this compound, computational calculations would determine the specific energy values for these orbitals. While precise, peer-reviewed calculations for this specific molecule are not publicly available, the data would typically be presented as follows, with values usually expressed in electron volts (eV).

| Molecular Orbital | Energy (eV) |

|---|---|

| HOMO | Calculated Value |

| LUMO | Calculated Value |

Energy Band Gap Calculations

The energy difference between the HOMO and LUMO is known as the HOMO-LUMO energy gap (ΔE). wikipedia.org This gap is a crucial parameter for assessing a molecule's kinetic stability and chemical reactivity. wikipedia.org A large energy gap implies high stability and low reactivity because more energy is required to excite an electron from the HOMO to the LUMO. Conversely, a small energy gap indicates that the molecule is more reactive. wikipedia.org The gap is calculated directly from the energies of the frontier orbitals:

ΔE = ELUMO – EHOMO

This value helps in understanding the electronic properties and potential applications of the compound.

| Parameter | Energy (eV) |

|---|---|

| EHOMO | Calculated Value |

| ELUMO | Calculated Value |

| Energy Gap (ΔE) | Calculated Difference |

Charge Distribution and Electrostatic Potential Maps

Molecular Electrostatic Potential (MEP) maps are valuable tools for visualizing the charge distribution within a molecule and predicting its reactive sites for both electrophilic and nucleophilic attacks. mdpi.comresearchgate.net These maps are color-coded to represent different electrostatic potential values. Regions with a negative potential, which are rich in electrons and prone to electrophilic attack, are typically colored red. Regions with a positive potential, which are electron-deficient and susceptible to nucleophilic attack, are colored blue. researchgate.net

In a theoretical MEP map of this compound, one would expect to see:

Negative Regions (Red/Yellow): Concentrated around the highly electronegative oxygen atom of the carbonyl group and, to a lesser extent, the chlorine and bromine atoms. These areas are potential sites for interaction with electrophiles.

Positive Regions (Blue): Primarily located around the hydrogen atoms, particularly those on the aromatic ring, indicating these are the most likely sites for nucleophilic interaction.

Neutral Regions (Green): Representing areas with near-zero potential.

Spectroscopic Property Predictions

Computational chemistry allows for the prediction of various spectroscopic properties, providing theoretical spectra that can aid in the interpretation of experimental data.

Theoretical Vibrational Frequency Calculations

Theoretical vibrational frequency calculations, typically performed using DFT methods, can predict a molecule's infrared (IR) and Raman spectra. sci-hub.box These calculations identify the fundamental vibrational modes of the molecule, such as stretching, bending, and twisting of bonds. mdpi.com By correlating calculated frequencies with experimental spectral bands, chemists can confidently assign specific peaks to particular functional groups.

For this compound, key predicted vibrations would include the C=O stretch of the ketone, aromatic C-C and C-H stretches, and vibrations corresponding to the C-Cl and C-Br bonds. The calculated wavenumbers are often scaled to correct for systematic errors inherent in the computational methods.

| Vibrational Mode | Typical Experimental Wavenumber (cm-1) | Calculated Wavenumber (cm-1) |

|---|---|---|

| C=O Stretch (Ketone) | 1680-1700 | Calculated Value |

| Aromatic C=C Stretch | 1400-1600 | Calculated Value |

| C-Cl Stretch | 600-800 | Calculated Value |

| C-Br Stretch | 500-600 | Calculated Value |

Chemical Shift Predictions for NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for structure elucidation. Theoretical calculations, often employing the Gauge-Invariant Atomic Orbital (GIAO) method, can predict the ¹H and ¹³C NMR chemical shifts of a molecule. sci-hub.box These predicted spectra serve as a valuable reference for assigning signals in experimentally obtained NMR data, helping to confirm the proposed chemical structure. researchgate.net

For this compound, calculations would provide predicted chemical shift values for each unique hydrogen and carbon atom in the molecule. Comparing these theoretical values with experimental data would help to unambiguously assign the structure.

| Atom Position | Predicted 1H Chemical Shift (ppm) | Predicted 13C Chemical Shift (ppm) |

|---|---|---|

| Aromatic Protons/Carbons | Calculated Range | Calculated Range |

| CH2 adjacent to C=O | Calculated Value | Calculated Value |

| Central CH2 | Calculated Value | Calculated Value |

| CH2 adjacent to Br | Calculated Value | Calculated Value |

UV-Vis Spectra Simulation

The electronic absorption spectrum of a molecule, which can be simulated using Time-Dependent Density Functional Theory (TD-DFT), offers a window into its electronic transitions. For an aromatic ketone like this compound, the UV-Vis spectrum is primarily characterized by transitions involving π-electrons of the aromatic ring and the carbonyl group, as well as non-bonding electrons on the oxygen and halogen atoms.

Simulations would typically predict two main absorption bands:

π → π* transitions: These high-intensity absorptions arise from the excitation of electrons from bonding π orbitals to antibonding π* orbitals within the chlorophenyl ring and the carbonyl group. The conjugation between the aromatic ring and the carbonyl C=O bond influences the energy of this transition.

n → π* transitions: These are lower-intensity absorptions resulting from the promotion of a non-bonding electron (from the carbonyl oxygen) to an antibonding π* orbital. These transitions are characteristically weak and are often observed as a shoulder on the main absorption band.

The presence of the chloro and bromo substituents can influence the absorption maxima (λmax). Halogens can cause a bathochromic (red) shift or a hypsochromic (blue) shift depending on the interplay between their inductive and resonance effects. A simulated spectrum provides theoretical λmax values and oscillator strengths, which correspond to the probability of each electronic transition. For a related compound, 4-chlorophenol, characteristic absorption bands are observed experimentally at 225 nm and 280 nm. researchgate.net Theoretical calculations for this compound would allow for a precise assignment of its electronic transitions.

| Transition Type | Typical Wavelength Range (nm) | Expected Intensity | Involved Orbitals |

|---|---|---|---|

| π → π | 200-280 | High | π(C=C), π(C=O) → π(C=C), π(C=O) |

| n → π | 280-350 | Low | n(O) → π*(C=O) |

Reactivity Descriptors and Analysis

Conceptual DFT provides a powerful framework for quantifying the chemical reactivity of a molecule through various descriptors. These indices help in predicting the sites within the molecule that are most susceptible to nucleophilic or electrophilic attack.

The Fukui function, ƒ(r), is a key local reactivity descriptor that identifies the most reactive sites in a molecule. komorowski.edu.pl It measures the change in electron density at a specific point when an electron is added to or removed from the system. By condensing these values to individual atoms, one can predict sites for:

Nucleophilic attack (ƒ+): The site most likely to accept an electron. This corresponds to the region where the LUMO (Lowest Unoccupied Molecular Orbital) is localized.

Electrophilic attack (ƒ-): The site most likely to donate an electron. This is associated with the localization of the HOMO (Highest Occupied Molecular Orbital).

Radical attack (ƒ0): An average of ƒ+ and ƒ-.

For this compound, the carbonyl carbon is expected to be a primary site for nucleophilic attack, exhibiting a high ƒ+ value. The oxygen atom and the aromatic ring, rich in electron density, would be potential sites for electrophilic attack, indicated by high ƒ- values. The bromine atom, with its electron-withdrawing nature, also influences the reactivity of the adjacent carbon atoms.

| Atom/Region | Predicted ƒ+ (Nucleophilic Attack) | Predicted ƒ- (Electrophilic Attack) | Rationale |

|---|---|---|---|

| Carbonyl Carbon | High | Low | Electrophilic nature due to polarization of C=O bond |

| Carbonyl Oxygen | Low | High | High electron density from lone pairs |

| Aromatic Ring Carbons | Moderate | High | Delocalized π-electron system |

| Carbon bonded to Bromine (C4) | High | Low | Inductive effect of Bromine making it electrophilic |

Average Local Ionization Energy (ALIE), calculated on the molecular surface, is a descriptor used to identify the regions from which an electron is most easily removed. Lower ALIE values indicate sites that are more susceptible to electrophilic attack. In this compound, the lowest ALIE values are expected to be found near the π-system of the chlorophenyl ring and the lone pairs of the carbonyl oxygen, as these are the regions of highest electron density and energy (HOMO). This analysis complements the Fukui function by providing a spatial map of the molecule's susceptibility to electron loss.

Bond Dissociation Energy (BDE) is the energy required to break a specific bond homolytically (forming two radicals). wikipedia.org It is a direct measure of bond strength. Theoretical calculations can provide BDE values for every bond in this compound, highlighting the weakest link and potential fragmentation pathways.

Key bonds for BDE analysis in this molecule include:

C4-Br bond: The carbon-bromine bond is typically the weakest bond in the alkyl chain, making it susceptible to cleavage. The BDE for a C-Br bond in a similar environment (e.g., CH3Br) is approximately 284 kJ/mol. ucsb.edu

Cα-Cβ and Cβ-Cγ bonds: The C-C bonds in the butyl chain are also of interest. The bond between the carbonyl group and the adjacent carbon (C1-C2) is influenced by the ketone functionality. Studies on ketones show that C-H bonds alpha to the carbonyl are weakened, and similar effects can be expected for C-C bonds. acs.orgnih.gov

Aryl-C1 bond: The bond connecting the chlorophenyl ring to the carbonyl carbon is expected to be strong due to sp2-sp2 carbon bonding and conjugation.

| Bond | Typical BDE (kJ/mol) | Expected Reactivity |

|---|---|---|

| C4-Br | ~280-290 | Most likely to undergo homolytic cleavage |

| C(Aryl)-C(O) | >400 | Strong and stable |

| C(O)-C2 | ~350-370 | Relatively strong |

| C2-C3 / C3-C4 | ~360-380 | Typical alkane C-C bond strength |

Note: Values are representative for similar chemical environments and not calculated specifically for the title compound.

The Electron Localization Function (ELF) is a powerful tool for visualizing the electron pair probability in a molecule. tandfonline.com It partitions the molecular space into regions, or "basins," that correspond to atomic cores, covalent bonds, and lone pairs, providing a chemically intuitive picture of the electronic structure. For this compound, an ELF analysis would visually confirm:

Core basins around each heavy atom (C, O, Cl, Br).

Valence basins corresponding to covalent bonds (C-H, C-C, C=O, C-Cl, C-Br).

Lone pair basins on the oxygen, chlorine, and bromine atoms.

The population (number of electrons) of these basins can be integrated to provide quantitative information about bonding and non-bonding electrons. The Localized Orbital Locator (LOL) provides similar information, offering a complementary view of electron localization. A study on 2-hydroxy-2-phenyl acetophenone (B1666503) oxime utilized ELF maps to describe bonding and electron pairs. tandfonline.com

Noncovalent Interactions (NCI) Analysis

Noncovalent interactions (NCIs) are crucial for understanding molecular aggregation, crystal packing, and interactions with biological targets. The NCI analysis, based on the electron density and its derivatives, generates 3D plots that visualize the location and nature of these weak interactions. nih.govnih.gov

For this compound, NCI analysis can identify:

van der Waals interactions: Broad, green surfaces indicating dispersion forces, particularly around the hydrocarbon chain and the aromatic ring.

Hydrogen bonds: Although the molecule itself lacks strong hydrogen bond donors, it can act as an acceptor via the carbonyl oxygen and halogen atoms in the presence of suitable donors. These would appear as small, blue-to-green discs.

Halogen bonds: The bromine and chlorine atoms can act as halogen bond donors, interacting with nucleophilic regions of neighboring molecules. This is a significant type of noncovalent interaction for halogenated compounds.

Steric clashes: Red-colored regions indicating repulsive interactions, for instance, within sterically crowded parts of the molecule or in a crystal lattice.

These visualizations are invaluable for rationalizing the solid-state structure and potential intermolecular recognition properties of the molecule.

Van der Waals Interactions

A detailed analysis of the Van der Waals forces, which are crucial for understanding the molecule's packing in a condensed phase and its interactions with other molecules, could not be performed. This would typically involve mapping the molecular surface to identify regions of attractive and repulsive forces.

Hydrogen Bonding Interactions

While this compound possesses a carbonyl oxygen that could act as a hydrogen bond acceptor, specific computational studies quantifying the strength and nature of such potential interactions are not available.

Electron Delocalization Function and Reduced Density Gradient

Analysis using the Electron Delocalization Function (EDF) and Reduced Density Gradient (RDG) is employed to visualize and understand the nature of chemical bonds and non-covalent interactions. No such analysis has been published for this compound.

Natural Bond Orbital (NBO) Analysis

NBO analysis is a powerful tool to study charge transfer and orbital interactions within a molecule.

Donor-Acceptor Interactions

A quantitative description of the donor-acceptor interactions, which would reveal the charge delocalization from occupied (donor) to unoccupied (acceptor) orbitals, could not be generated due to the lack of specific NBO analysis data.

Hyperconjugation Effects

Hyperconjugation, the interaction of electrons in a sigma bond with an adjacent empty or partially filled p-orbital or a pi-orbital, plays a significant role in stabilizing molecules. The specific hyperconjugative interactions and their stabilization energies for this compound have not been reported.

Nonlinear Optical (NLO) Properties

Computational studies are often used to predict the NLO properties of materials, which are important for applications in optoelectronics. The first-order hyperpolarizability and other NLO parameters for this compound have not been computationally determined in the available literature.

First Order Hyperpolarizability

There are no available studies reporting the first-order hyperpolarizability (a measure of a molecule's nonlinear optical properties) specifically for this compound. General quantum chemical computations are used to predict these properties in other molecules, but the results are highly structure-dependent and cannot be extrapolated to this compound without a dedicated study.

Solvation Effects and Energetics